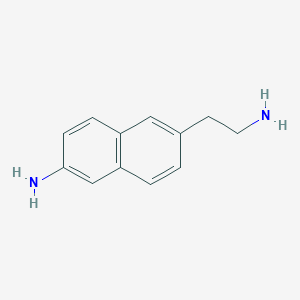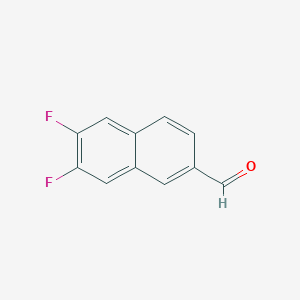
6,7-Difluoronaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,7-Difluoronaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H6F2O It is a derivative of naphthalene, where two hydrogen atoms are replaced by fluorine atoms at the 6th and 7th positions, and an aldehyde group is attached to the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoronaphthalene-2-carbaldehyde typically involves the regioselective functionalization of difluoronaphthalene derivatives. One common method includes the lithiation of 2,3-difluoronaphthalene followed by formylation. The reaction conditions often involve the use of butyllithium (BuLi) as a base and subsequent treatment with a formylating agent .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 6,7-Difluoronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 6,7-Difluoronaphthalene-2-carboxylic acid.
Reduction: 6,7-Difluoronaphthalene-2-methanol.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6,7-Difluoronaphthalene-2-carbaldehyde has several applications in scientific research:
Biology: Its derivatives are explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a building block for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 6,7-Difluoronaphthalene-2-carbaldehyde largely depends on its chemical reactivity. The presence of fluorine atoms can influence the electron density of the aromatic ring, making it more reactive towards electrophilic and nucleophilic attacks. The aldehyde group can participate in various condensation reactions, forming Schiff bases and other derivatives that can interact with biological targets .
Comparaison Avec Des Composés Similaires
6-Fluoronaphthalene-2-carbaldehyde: Similar structure but with only one fluorine atom.
2,3-Difluoronaphthalene: Lacks the aldehyde group but has two fluorine atoms at different positions.
6,7-Difluoronaphthalene-1-carbaldehyde: Similar structure but with the aldehyde group at the 1st position.
Uniqueness: The presence of two fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis and material science .
Propriétés
Formule moléculaire |
C11H6F2O |
|---|---|
Poids moléculaire |
192.16 g/mol |
Nom IUPAC |
6,7-difluoronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6F2O/c12-10-4-8-2-1-7(6-14)3-9(8)5-11(10)13/h1-6H |
Clé InChI |
CJMKRCDHULYJOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=C(C=C2C=C1C=O)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 6-amino-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15070420.png)
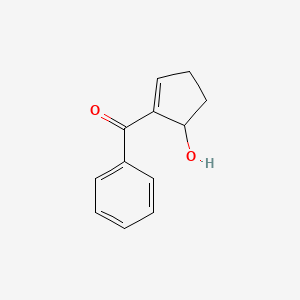
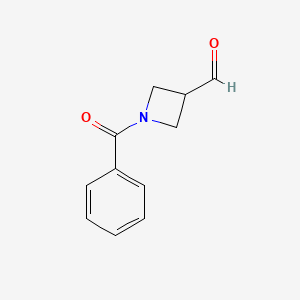
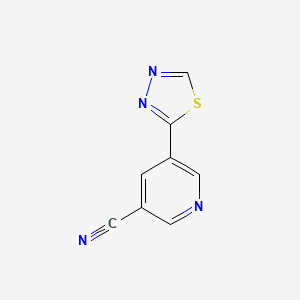
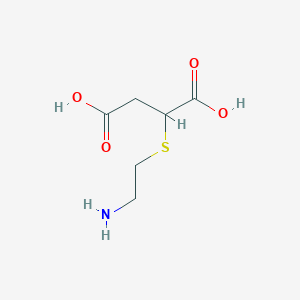
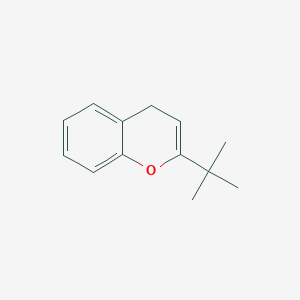
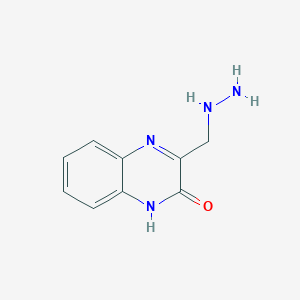

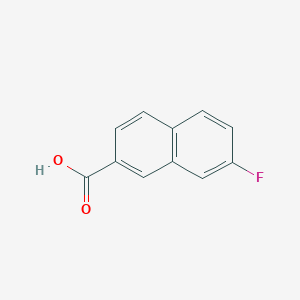
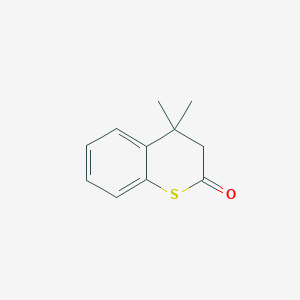
![8,8a-Dihydroindeno[1,2-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B15070475.png)
![3-Methyl-8,8a-dihydrocyclopenta[a]inden-2(1H)-one](/img/structure/B15070483.png)
